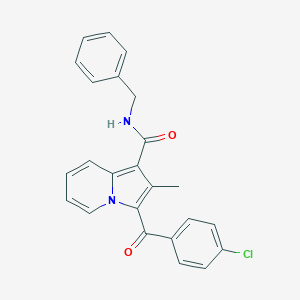![molecular formula C10H17NS B503573 N-(tert-butyl)-N-[(5-methyl-2-thienyl)methyl]amine CAS No. 681838-88-0](/img/structure/B503573.png)
N-(tert-butyl)-N-[(5-methyl-2-thienyl)methyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-N-[(5-methyl-2-thienyl)methyl]amine, commonly known as MTTMA, is an organic compound that has gained significant attention in scientific research for its potential applications in various fields. MTTMA is a thiol-based compound that contains a tertiary amine group, which makes it highly reactive and versatile for use in various chemical reactions.
Mécanisme D'action
The mechanism of action of MTTMA involves its ability to scavenge free radicals and reactive oxygen species (ROS), which are known to contribute to the development of various diseases. MTTMA's thiol group reacts with ROS and other oxidants, neutralizing their harmful effects and preventing cellular damage.
Biochemical and Physiological Effects
MTTMA has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been demonstrated to protect against oxidative stress-induced damage in various cell types, including neuronal cells, hepatocytes, and endothelial cells. Additionally, MTTMA has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
MTTMA has several advantages as a research tool, including its high reactivity and versatility in various chemical reactions. Additionally, MTTMA is relatively stable and easy to handle, making it a popular choice for use in various laboratory experiments. However, MTTMA's high reactivity can also be a limitation, as it can react with other compounds in the experimental system, leading to unwanted side reactions and interference with the results.
Orientations Futures
There are several potential future directions for research involving MTTMA. One area of interest is the development of MTTMA-based drugs for the treatment of various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. Additionally, MTTMA's antioxidant properties make it a potential candidate for use in the development of anti-aging therapies. Further research is needed to fully understand the mechanisms of MTTMA's actions and to explore its potential applications in various fields of scientific research.
In conclusion, MTTMA is a versatile and highly reactive compound that has gained significant attention in scientific research for its potential applications in various fields. Its antioxidant and cytotoxic properties make it a potential candidate for use in the development of new drugs for the treatment of various diseases. While there are limitations to its use in laboratory experiments, MTTMA's potential applications make it an exciting area of research for the future.
Méthodes De Synthèse
MTTMA can be synthesized through a multi-step process involving the reaction of tert-butylamine with 5-methyl-2-thiophenecarboxaldehyde, followed by reduction with sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain MTTMA in high yield and purity.
Applications De Recherche Scientifique
MTTMA has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit strong antioxidant properties, making it a potential candidate for use in the development of new drugs for the treatment of various diseases. Additionally, MTTMA has been shown to exhibit cytotoxic effects against cancer cells, making it a potential candidate for use in cancer therapy.
Propriétés
IUPAC Name |
2-methyl-N-[(5-methylthiophen-2-yl)methyl]propan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NS/c1-8-5-6-9(12-8)7-11-10(2,3)4/h5-6,11H,7H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UADDNZAVVPXTSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CNC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-butyl)-N-[(5-methyl-2-thienyl)methyl]amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]sulfanyl}propanoic acid](/img/structure/B503492.png)
![2-{[(2-aminophenyl)sulfanyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B503493.png)
![2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]sulfanyl}benzoic acid](/img/structure/B503494.png)

![[2-(methylsulfanyl)-1H-indol-3-yl]acetonitrile](/img/structure/B503497.png)

![N-(4-chlorophenyl)-N'-{2-[(2,6-dichlorobenzyl)sulfanyl]phenyl}urea](/img/structure/B503502.png)
![Methyl 2-{[(3-fluoroanilino)carbonyl]amino}benzoate](/img/structure/B503504.png)
![2-{[(Propylamino)carbonyl]amino}benzamide](/img/structure/B503506.png)
![2-[[anilino(oxo)methyl]amino]-N-(phenylmethyl)benzamide](/img/structure/B503507.png)
![N-[2-(4-chloroanilino)phenyl]-N'-methylurea](/img/structure/B503509.png)
![Methyl ({3-nitro-6-[(2-methoxy-2-oxoethyl)sulfanyl]-2-pyridinyl}sulfanyl)acetate](/img/structure/B503510.png)
![2,5-Bis{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazole](/img/structure/B503512.png)
